(S)-2-(2,5-Difluorophenyl)pyrrolidine

Chiral Resolution Analytical Chemistry Process Chemistry

(S)-2-(2,5-Difluorophenyl)pyrrolidine (CAS 1217630-38-0) is a chiral secondary amine, consisting of a pyrrolidine ring with a 2,5-difluorophenyl substituent at the 2-position. It is primarily employed as a chiral building block or an advanced pharmaceutical intermediate.

Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
CAS No. 1217630-38-0
Cat. No. B3091272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2,5-Difluorophenyl)pyrrolidine
CAS1217630-38-0
Molecular FormulaC10H11F2N
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1
InChIKeyNCXSNNVYILYEBC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(2,5-Difluorophenyl)pyrrolidine (CAS 1217630-38-0): Chiral Pyrrolidine Scaffold for Targeted Synthesis and Analytical Reference


(S)-2-(2,5-Difluorophenyl)pyrrolidine (CAS 1217630-38-0) is a chiral secondary amine, consisting of a pyrrolidine ring with a 2,5-difluorophenyl substituent at the 2-position [1]. It is primarily employed as a chiral building block or an advanced pharmaceutical intermediate. Its core utility lies in providing defined stereochemistry (S-configuration) for the construction of more complex, biologically active molecules, particularly within kinase inhibitor programs [2]. This compound serves as a distinct chemical entity separate from its enantiomer, (R)-2-(2,5-difluorophenyl)pyrrolidine (CAS 1218935-59-1), and the racemic mixture.

Procurement Risks of Substituting (S)-2-(2,5-Difluorophenyl)pyrrolidine with Racemic or (R)-Enantiomer Alternatives


In research and development workflows, especially in medicinal chemistry and analytical quality control, substituting (S)-2-(2,5-difluorophenyl)pyrrolidine with its enantiomer or the racemic mixture is not scientifically valid and introduces significant risk. Chiral centers directly impact the three-dimensional binding of drug candidates to their biological targets; a mismatch in stereochemistry can lead to a complete loss of target engagement or, critically, the introduction of unwanted pharmacological activity [1]. Furthermore, in analytical settings, the use of a well-defined, single-enantiomer reference standard is mandatory for accurate chiral purity assessment. Procurement of the correct, stereodefined compound is therefore a non-negotiable requirement for ensuring data integrity, reproducibility of synthetic routes, and valid regulatory submissions for impurity profiling.

Quantitative Differentiation of (S)-2-(2,5-Difluorophenyl)pyrrolidine (CAS 1217630-38-0) Against Structural Analogs


Stereochemical Fidelity: (S)-Enantiomer as a Validated Chiral Reference and Impurity Marker

The (S)-enantiomer is definitively identified and utilized as the undesired stereoisomer in the optimized resolution process for the commercially valuable (R)-enantiomer. A published, highly efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine validates the (S)-enantiomer's role as the primary chiral impurity that must be controlled and monitored [1]. This establishes its critical function as a reference standard for ensuring the enantiomeric purity of the final active pharmaceutical ingredient (API) or key (R)-intermediate. The method described achieves an enantiomeric excess (ee) of 98.4% for the (R)-isomer, which inherently defines the residual (S)-isomer as the main impurity at a controlled level of ~0.8% [1].

Chiral Resolution Analytical Chemistry Process Chemistry

Enantioselective Activity Profile: Divergent Utility from (R)-Enantiomer in Kinase Inhibition

The (R)-enantiomer of this scaffold is the active pharmacophore in a series of potent TrkA kinase inhibitors, with lead compounds exhibiting IC50 values as low as 1 nM [1]. The patent literature explicitly details the synthesis and biological evaluation of numerous analogs all bearing the (R)-stereochemistry, with no mention of equivalent activity or utility for the (S)-enantiomer [2]. This strong stereochemical preference in the target binding pocket means that the (S)-enantiomer is biologically distinct and its use in medicinal chemistry is primarily as a negative control for target engagement or to profile off-target effects related to the inverted chirality.

Medicinal Chemistry Kinase Inhibitor Stereoselectivity

Chemical Identification: Physicochemical Distinction from (R)-Enantiomer and Racemate

While enantiomers share many bulk physical properties like boiling point (213.5±40.0 °C) and density (1.2±0.1 g/cm³), they are distinct chemical entities with unique identifiers . The (S)-enantiomer (CAS 1217630-38-0) has a different CAS Registry Number, a different optical rotation sign and magnitude, and distinct chromatographic retention times on a chiral stationary phase compared to its (R)-enantiomer (CAS 1218935-59-1) . This is a fundamental, quantifiable difference: they are different compounds with separate registration and analytical fingerprints. Substituting one for the other in a regulated environment or in a publication would constitute a significant error.

Analytical Chemistry Chemical Identification Physicochemical Properties

Reaction Specificity: Differential Utility as a Synthetic Building Block

The selection between the (S)- and (R)-enantiomers is a critical decision point in asymmetric synthesis. The (R)-enantiomer is the direct precursor to the FDA-approved drug larotrectinib and its analogs [1]. Consequently, the (S)-enantiomer's primary application is not for drug substance manufacturing but as a tool for investigating stereochemical outcomes of reactions. It serves as a substrate to test the enantioselectivity of new catalysts or a chiral ligand itself [2], or as a starting material to access the opposite stereochemical series of final compounds for structure-activity relationship (SAR) exploration. The quantitative difference is in the yield and stereochemical outcome of any subsequent reaction step, which will be dictated by the starting material's chirality.

Asymmetric Synthesis Chiral Pool Synthesis Medicinal Chemistry

Optimized Procurement and Application Scenarios for (S)-2-(2,5-Difluorophenyl)pyrrolidine


Chiral Reference Standard for Analytical Method Development and Quality Control

Procurement of high-purity (S)-2-(2,5-Difluorophenyl)pyrrolidine is critical for analytical chemistry laboratories supporting the development and manufacturing of pharmaceuticals containing the (R)-2-(2,5-difluorophenyl)pyrrolidine scaffold. As detailed in the evidence [1], it is the primary enantiomeric impurity generated during the resolution process and must be accurately quantified. This compound is used as a primary reference standard to develop and validate chiral HPLC or SFC methods, determine system suitability, and perform batch release and stability testing to ensure the final drug substance meets regulatory specifications for enantiomeric purity [2].

Negative Control for Stereochemical Profiling in Biological Assays

In medicinal chemistry, this (S)-enantiomer is essential for confirming that the biological activity observed for a lead series is stereospecific. Scientists should procure this compound to use as a negative control in kinase inhibition or cellular assays alongside its active (R)-counterpart [1]. Demonstrating a significant difference in potency (e.g., the (R)-enantiomer showing an IC50 of 1 nM while the (S)-enantiomer is inactive) provides powerful evidence of specific target engagement and validates the proposed binding model [2]. This is a standard and required practice in high-quality drug discovery publications.

Chiral Building Block for Exploring (S)-Series SAR and Catalyst Screening

For research groups exploring novel targets or developing new synthetic methodologies, the (S)-enantiomer serves as a distinct chiral building block to generate a parallel library of compounds with inverted stereochemistry. This allows for a complete understanding of the structure-activity relationship (SAR) around the chiral center. Additionally, the compound can be used as a chiral probe or ligand in asymmetric catalysis research, as its performance and selectivity will differ from the (R)-enantiomer, providing insights into catalyst design and reaction mechanisms [1].

Synthesis of Chiral Ligands and Organocatalysts

This chiral pyrrolidine can be derivatized to create novel organocatalysts or chiral ligands for transition-metal catalysis [1]. The specific (S)-stereochemistry will induce the opposite enantioselectivity in target reactions compared to catalysts derived from the (R)-enantiomer. Researchers focused on asymmetric reaction methodology development must procure the correct enantiomer to obtain the desired stereochemical outcome in their target products.

Quote Request

Request a Quote for (S)-2-(2,5-Difluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.